

# Comprehensive Technical Guide: L-Idose-13C-1 Aldohexose

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Compound Focus: L-Idose-13C-1

Cat. No.: S12876312

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## Chemical and Structural Properties

**L-Idose-13C-1** is a carbon-13 isotopically labeled form of the rare aldohexose monosaccharide L-idose. This compound is characterized by an aldehyde functional group, classifying it as an **aldose**, and features six carbon atoms with the general molecular formula  $C_6H_{12}O_6$ , with one carbon atom specifically replaced with a  $^{13}C$  isotope at the C1 position.

- Molecular Formula:**  $C_5^{13}CH_{12}O_6$
- Molecular Weight:** 181.15 g/mol (compared to 180.156 g/mol for the unlabeled compound) [1] [2]
- IUPAC Name:** (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(3- $^{13}C$ )hexanal [3]
- CAS Number:** Not specified in available literature
- SMILES Notation:** O=CC@@(HO)O)O)O [2]

L-Idose is a **C-5 epimer of D-glucose**, meaning it differs from D-glucose in the configuration of the hydroxyl group at the fifth carbon atom [3]. In aqueous solution, idose exhibits complex tautomeric behavior, existing as an equilibrium mixture of different cyclic and acyclic forms.

Table 1: Tautomeric Distribution of D-Idose in Aqueous Solution (from NMR Studies) [4] [5]

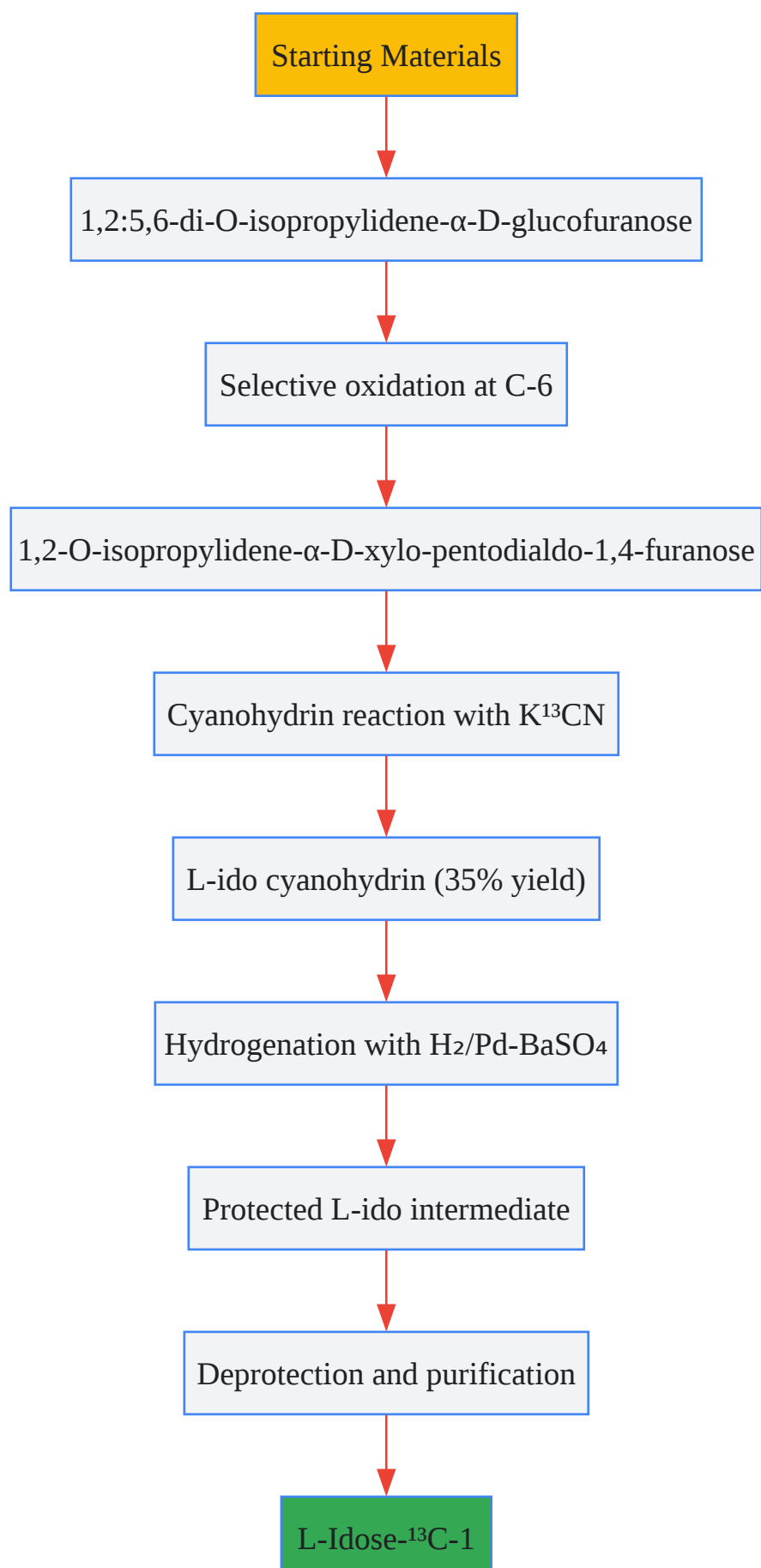
Tautomeric Form	Percentage Distribution
$\alpha$ -Pyranose	3.4%

Tautomeric Form	Percentage Distribution
$\beta$ -Pyranose	3.1%
$\alpha$ -Furanose	1.2%
$\beta$ -Furanose	1.0%
Acyclic Aldehyde	0.0032-0.09%
Acyclic Hydrate	0.74%

The acyclic forms, though present in small quantities, play crucial roles as intermediates in mutarotation and biochemical reactions. The  $^{13}\text{C}$  labeling at the C1 position specifically enhances the detection and study of these minor species through NMR spectroscopy [4].

## Synthesis and Production

The synthesis of L-Idose- $^{13}\text{C}$ -1 involves sophisticated organic chemistry techniques with precise control over stereochemistry and isotope incorporation. Several synthetic routes have been developed, primarily starting from more readily available carbohydrate precursors.



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*Synthetic workflow for L-Idose-<sup>13</sup>C-1 production*

## Key Synthetic Methodologies

- **Chemical Synthesis from Glucose Derivatives:** The most established approach begins with 1,2:5,6-di-O-isopropylidene- $\alpha$ -D-glucofuranose, exploiting configurational inversion at carbon-5 to generate the L-idose configuration [3]. This method involves:
  - Selective oxidation at carbon-6
  - Stereoselective reduction
  - Cyanohydrin reduction using potassium-<sup>13</sup>C-cyanide at pH 6.8 for 5 minutes, yielding L-ido cyanohydrin with 35% selectivity (L-ido:D-gluco = 35:65) [3]
  - Hydrogenation using H<sub>2</sub>/Pd-BaSO<sub>4</sub> catalyst for >95% conversion
  - Final deprotection to yield L-Idose-<sup>13</sup>C-1 with 89% overall yield [3]
- **Improved Methodologies:** Canadian researchers developed an optimized approach using 6-O-benzoyl-1,2-O-isopropylidene-3,5-di-O-p-toluenesulfonate derivatives, achieving 89% yield for the conversion from mesylate intermediate to 1,2-O-isopropylidene-3-O-methylsulfonyl- $\beta$ -L-idofuranose and 95% for subsequent conversion to 1,2-O-isopropylidene- $\beta$ -L-idofuranose [3].
- **Regioselective Protection Techniques:** Dibutyltin oxide-mediated regioselective protection enables selective manipulation of hydroxyl groups while preserving the carbon-13 label integrity [3]. This method allows exclusive protection at the 2-O-position using various protecting groups including:
  - 9-fluorenylmethoxycarbonyl
  - 2,2,2-trichloroethoxycarbonyl
  - Benzoyl groups

Table 2: Orthogonal Protecting Group Strategies in L-Idose-<sup>13</sup>C-1 Synthesis [3]

Protecting Group	Position	Removal Conditions	Selectivity
tert-Butyldiphenylsilyl	6-O	TBAF, THF	>98%

Protecting Group	Position	Removal Conditions	Selectivity
2-Naphthylmethylene acetal	4-O, 6-O	p-Toluenesulfonic acid	>95%
Benzoyl	2-O	LiOH, aqueous THF	>90%
Levulinoyl	Various	Hydrazine acetate	>95%

## Biological Activity and Therapeutic Potential

L-Idose and its labeled derivative demonstrate significant biological activity, particularly in the field of oncology research. While extensive studies have been conducted on D-idose, the L-enantiomer shares similar structural properties that may contribute to comparable biological effects.

### Anti-Proliferative Activity

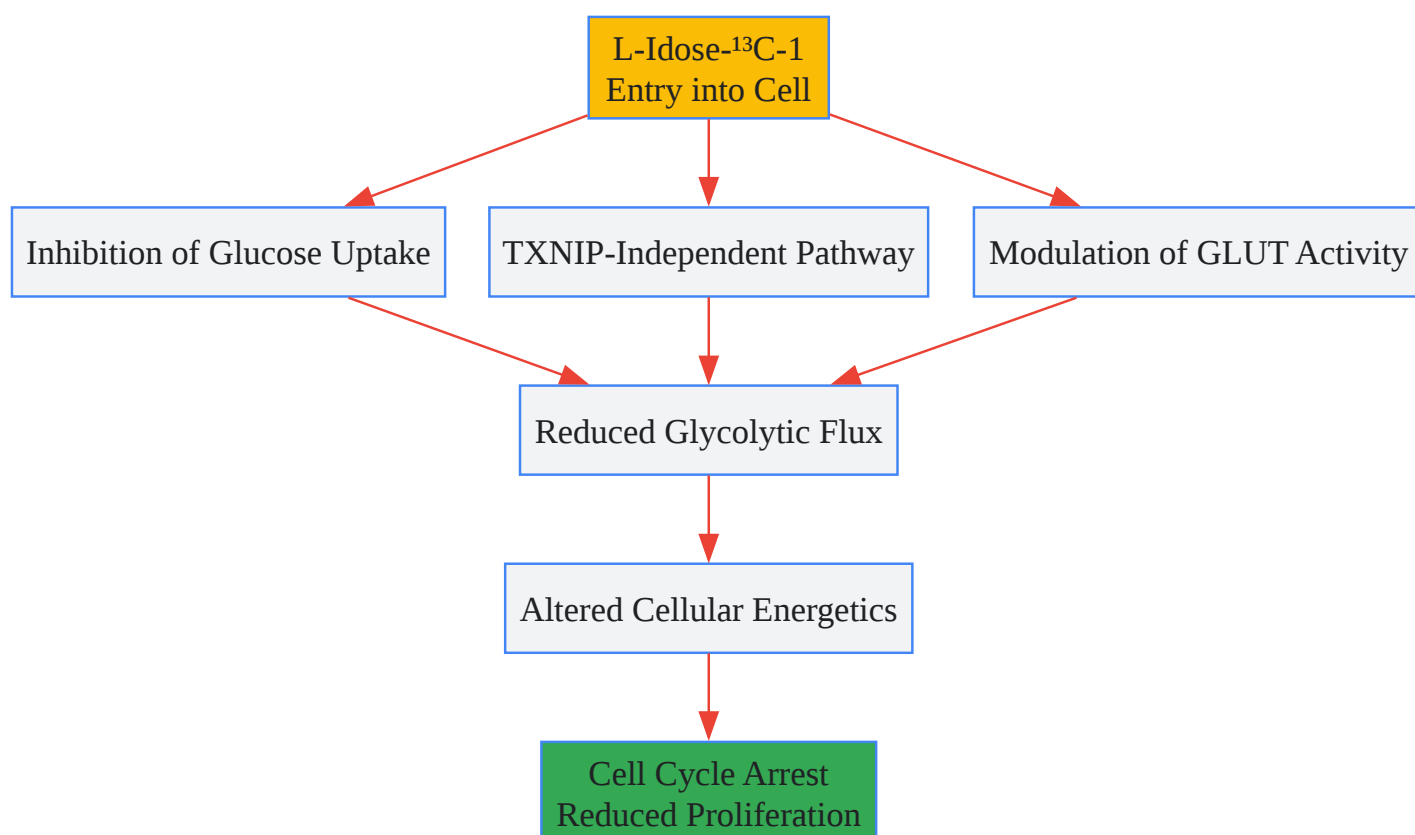
Research has revealed that rare aldohexoses, including D-idose, exhibit anti-proliferative activity against various human cancer cell lines:

- **MOLT-4F Human Leukemia Cells:** D-Idose at 5 mM concentration inhibited cell proliferation by 60%, comparable to D-allose (46% inhibition at same concentration) [6] [7]. This represents the first reported biological activity for D-idose.
- **DU-145 Human Prostate Cancer Cells:** Unlike leukemia cells, DU-145 cells did not show specific anti-proliferative response to rare aldohexoses at 5 mM, suggesting cell-type specific activity [6] [7].
- **Structure-Activity Relationship:** Studies with structurally related compounds revealed that:
  - The aldose structure is essential for activity (ketose analogs like D-sorbose show no activity)
  - The C-6 hydroxy group is critical (6-deoxy-D-idose shows no inhibitory activity)
  - The anti-proliferative mechanism differs from D-allose, operating through TXNIP-independent pathways [6] [7]

### Mechanism of Action

The anti-proliferative activity of D-idose appears to involve:

- Inhibition of cellular glucose uptake
- TXNIP-independent pathways (unlike D-allose which strongly induces TXNIP expression)
- Potential modulation of glucose transporters (GLUTs) [6] [7]



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*Proposed anti-proliferative mechanism of idose analogs*

## Analytical and Experimental Applications

### NMR Spectroscopy Protocols

The  $^{13}\text{C}$  labeling at the C1 position makes L-Idose- $^{13}\text{C}$ -1 particularly valuable for NMR-based investigations:

**Experimental Setup** [4] [5]:

- **Instrumentation:** High-resolution NMR spectrometer operating at 150 MHz for  $^{13}\text{C}$  detection
- **Sample Preparation:** Dissolve compound in deuterated water ( $\text{D}_2\text{O}$ ) at controlled temperature ( $30^\circ\text{C}$ )
- **Reference Standard:** Use tetramethylsilane (TMS) or sodium 3-(trimethylsilyl)propionate (TSP) as internal chemical shift reference
- **Acquisition Parameters:** Apply broadband  $^1\text{H}$  and  $^2\text{H}$  decoupling to simplify spectra and enhance signal-to-noise ratio

**Key Measurements:**

- Quantitative analysis of tautomeric distribution
- Determination of equilibrium constants between forms
- Measurement of deuterium isotope effects on chemical shifts
- Hydrate/aldehyde ratios (ranging from 1.5 to 13 across different aldohexoses) [4]

## Tracer and Metabolic Studies

L-Idose- $^{13}\text{C}$ -1 serves as a powerful tracer in metabolic studies with specific applications:

- **Metabolic Pathway Tracing:** Tracking carbon atom incorporation in biochemical pathways
- **Enzyme Kinetics Studies:** Investigating substrate specificity and catalytic mechanisms of carbohydrate-processing enzymes
- **Pharmacokinetic Studies:** Exploring drug distribution and metabolism in pharmaceutical research
- **Quantitative Analysis:** Serving as internal standard for NMR, GC-MS, or LC-MS based quantification [3] [2]

Table 3: Experimental Applications of L-Idose- $^{13}\text{C}$ -1

Application Area	Specific Use	Technical Advantage
Chemistry	Reaction mechanism studies	Enhanced NMR sensitivity for C1 position
Biology	Carbohydrate metabolism research	Ability to track specific carbon atom
Medicine	Drug development	Precise pharmacokinetic tracking
Industry	Complex molecule synthesis	Isotopic labeling for pathway elucidation

## Storage and Handling Specifications

Proper storage and handling are critical for maintaining the stability and integrity of L-Idose-<sup>13</sup>C-1:

- **Storage Conditions:** Room temperature in continental US; may vary elsewhere based on certificate of analysis [2]
- **Stability:** Aqueous solutions may exhibit tautomeric interconversion; precise composition should be verified before quantitative applications
- **Handling:** Use standard laboratory precautions for carbohydrate compounds; maintain sterile conditions for biological applications

## Conclusion and Research Perspectives

L-Idose-<sup>13</sup>C-1 represents a specialized chemical tool with significant potential in various research domains. Its unique stereochemistry, combined with the isotopic labeling at the C1 position, makes it particularly valuable for:

- **Advanced Metabolic Studies:** Elucidating complex carbohydrate metabolic pathways through precise carbon tracking
- **Cancer Research:** Developing novel anti-proliferative agents with unique mechanisms of action targeting glucose metabolism
- **Analytical Chemistry:** Serving as internal standard for quantitative analysis of carbohydrate compounds
- **Synthetic Chemistry:** Building block for complex molecule synthesis with isotopic labeling

Future research directions should focus on elucidating the precise molecular mechanisms underlying its anti-proliferative activity, optimizing synthetic methodologies for improved yields, and exploring potential therapeutic applications in metabolic disorders and oncology.

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